N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a pyrano[4,3-c]pyridazine core, which is fused with a carboxamide group and a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves the following steps:
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Formation of the Pyrano[4,3-c]pyridazine Core: : This can be achieved through the cyclocondensation of appropriate precursors, such as cyanoacetamides, with suitable reagents under controlled conditions. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide can yield the desired intermediate .
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Introduction of the Methoxyphenyl Moiety: : The methoxyphenyl group can be introduced through nucleophilic substitution reactions. For instance, the reaction of 5-hydroxymethyl-2-imino-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide with aromatic amines in boiling acetic acid can produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aromatic amines in boiling acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in diseases.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of tyrosine kinase 2 (TYK2) by binding to its pseudokinase domain, thereby blocking downstream signaling pathways involved in inflammation and autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
N-(methyl-d3)pyridazine-3-carboxamide: This compound shares a similar pyridazine core but lacks the methoxyphenyl moiety.
Phenoxyacetamide Derivatives: These compounds have a similar amide linkage but differ in their aromatic substituents.
Uniqueness
N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is unique due to its combination of a pyrano[4,3-c]pyridazine core with a methoxyphenyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H17N3O3 |
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Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-21-15-5-3-2-4-11(15)9-17-16(20)14-8-12-10-22-7-6-13(12)18-19-14/h2-5,8H,6-7,9-10H2,1H3,(H,17,20) |
InChI Key |
VQCOVOLAASLWRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN=C3CCOCC3=C2 |
Origin of Product |
United States |
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